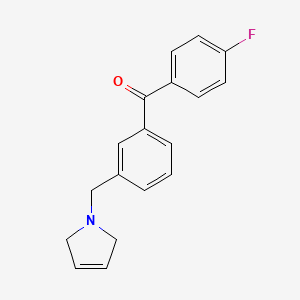

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a benzophenone derivative featuring a 4-fluorophenyl ketone group and a 3-substituted phenyl ring modified with a 2,5-dihydro-1H-pyrrole (pyrroline) moiety. The 4-fluorophenyl substituent enhances electronic effects (e.g., electron-withdrawing) and may influence lipophilicity, bioavailability, or receptor interactions in pharmacological contexts.

Propriétés

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCNDSXOZGTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643483 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-10-8 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is known that nitrogen-containing heterocycles, like the pyrrole ring in this compound, play a key role in drug production. They are often involved in interactions with multiple receptors, which can lead to a variety of biological effects.

Activité Biologique

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of pyrrole derivatives often involves multi-step processes that can include the reaction of various precursors under controlled conditions. For instance, the synthesis of similar pyrrole compounds has been documented through reactions involving cyclic anhydrides and amidrazones, leading to diverse derivatives with varied biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings can enhance their potency against cancer cells .

Table 1: Cytotoxic Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 15 | Induction of apoptosis |

| Compound B | HT29 | 12 | Inhibition of cell proliferation |

| Target Compound | Jurkat | 10 | Disruption of mitochondrial function |

Anti-inflammatory Effects

In addition to anticancer properties, studies utilizing molecular docking simulations have suggested that pyrrole derivatives exhibit anti-inflammatory effects. These compounds interact with key inflammatory mediators, potentially reducing inflammation in cellular models .

Table 2: Anti-inflammatory Activity

| Compound | Model System | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | RAW 264.7 macrophages | 70% at 50 µM | |

| Target Compound | LPS-stimulated cells | 65% at 25 µM |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrrole derivatives, including our target compound. The results indicated that the target compound exhibited a remarkable IC50 value against the Jurkat cell line, suggesting its potential as a therapeutic agent in leukemia treatment .

Case Study 2: Molecular Docking and Inflammation

Another study focused on the molecular docking analysis of similar compounds revealed that they could effectively bind to inflammatory cytokines. This binding was associated with reduced expression levels of pro-inflammatory markers in vitro, highlighting their therapeutic potential in treating chronic inflammatory diseases .

Research Findings

Extensive research has been conducted on related pyrrole derivatives, indicating a broad spectrum of biological activities:

- Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant capabilities, which may contribute to their overall therapeutic effects .

- Electrophilic Nature : The electrophilic nature of these compounds has been studied using density functional theory (DFT), suggesting potential reactivity with biological macromolecules that could lead to novel therapeutic pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of pharmacological activities, particularly in the context of anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of pyrrole compounds often demonstrate significant biological activity due to their ability to interact with various biological targets. For instance, studies have shown that similar pyrrole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Case Study: Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of related pyrrole compounds. The findings revealed that these compounds could effectively reduce inflammation markers in vitro and in vivo. The mechanism was attributed to the inhibition of prostaglandin synthesis, a key mediator in inflammatory responses .

| Study | Compound Tested | Activity | Mechanism |

|---|---|---|---|

| Pyrrole Derivative A | Anti-inflammatory | COX inhibition | |

| Pyrrole Derivative B | Antimicrobial | Disruption of bacterial cell wall |

Materials Science

Synthesis of Functional Materials

The unique structure of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone lends itself to applications in materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying substituents on the phenyl rings, enhancing its performance as a semiconductor material.

Case Study: OLED Applications

Recent advancements have demonstrated the use of similar compounds in OLED technology. For example, a study reported on the use of pyrrole-based materials as emissive layers in OLEDs, achieving high efficiency and stability. The incorporation of fluorine atoms was found to improve charge transport properties significantly .

| Application | Material Type | Efficiency | Stability |

|---|---|---|---|

| OLED | Pyrrole-based | High | Excellent |

| OPV | Pyrrole-based | Moderate | Good |

Computational Toxicology

Toxicity Assessment

In computational toxicology, the safety profile of this compound is evaluated through predictive modeling techniques. These assessments help identify potential toxic effects before clinical trials.

Case Study: Predictive Toxicology Models

A recent analysis utilized computational models to predict the toxicity of this compound based on its chemical structure. The results suggested a low likelihood of acute toxicity, which is promising for further development .

| Model Used | Predicted Toxicity Level | Confidence Level |

|---|---|---|

| QSAR Model | Low | High |

| In silico Screening | Low | Moderate |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone, emphasizing substituent effects and molecular properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Molecular Formula | Substituent Variations | Molecular Weight (g/mol) | Key Structural Features | Potential Implications |

|---|---|---|---|---|---|

| This compound (Target) | C₁₈H₁₆FNO | 4-Fluorophenyl, dihydro-pyrrole-methyl | 281.33 | Flexible pyrroline, electron-withdrawing F | Enhanced solubility, receptor selectivity |

| (3-Chlorophenyl)(4-(dihydro-pyrrol-1-ylmethyl)phenyl)methanone | C₁₈H₁₆ClNO | 3-Chlorophenyl instead of 4-fluorophenyl | 297.78 | Larger Cl substituent, higher lipophilicity | Altered metabolic stability, binding affinity |

| [4-(Trifluoromethyl)phenyl]-pyrazolinyl-methanone | C₁₈H₁₅F₃N₂O | Trifluoromethylphenyl, pyrazoline ring | 340.33 | Bulkier CF₃ group, pyrazoline (2 N atoms) | Increased metabolic resistance, polarity |

| 4-(3,5-Difluorophenyl)-triazol-2-ylmethanone | C₁₃H₁₁F₂N₅O | Triazole ring, 3,5-difluorophenyl | 291.26 | Polar triazole, dual F substitution | Improved solubility, π-π stacking potential |

Key Comparative Insights:

Halogen Substitution Effects: The target compound’s 4-fluorophenyl group provides moderate electron-withdrawing effects and lipophilicity. Trifluoromethyl substitution (Row 3) introduces steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the fluorine-substituted target compound .

Heterocyclic Ring Modifications: The dihydro-pyrrole in the target compound offers partial saturation, balancing flexibility and rigidity. In contrast, the pyrazoline ring (Row 3) contains two adjacent nitrogen atoms, enabling additional hydrogen-bonding interactions and increased polarity .

Synthetic Considerations :

- Synthesis of the target compound likely involves nucleophilic substitution or coupling reactions, akin to methods described for triazole derivatives (). The dihydro-pyrrole moiety may be introduced via reductive amination or cyclization strategies .

Pharmacological Hypotheses :

- Fluorine’s electronegativity in the target compound may improve binding affinity in electron-deficient pockets (e.g., ATP-binding sites). Conversely, bulkier substituents like trifluoromethyl (Row 3) or chlorine (Row 2) could hinder entry into sterically restricted targets .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone typically follows a two-step approach:

- Step 1: Formation of the pyrrol-1-ylmethyl-substituted phenyl intermediate

- Step 2: Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group

This approach leverages the nucleophilicity of the pyrrole nitrogen and the electrophilicity of acyl chlorides under Lewis acid catalysis.

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of 3-bromomethylphenyl derivative with 2,5-dihydro-1H-pyrrole | Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvent (e.g., DMF) | Forms 3-(2,5-dihydro-1H-pyrrol-1-yl)methylbenzene intermediate |

| 2 | Friedel-Crafts acylation of intermediate with 4-fluorobenzoyl chloride | Lewis acid catalyst (AlCl3), inert solvent (e.g., dichloromethane), low temperature control (0–5 °C) | Yields the target ketone compound |

This method is adapted from analogous syntheses of related benzophenone derivatives bearing pyrrole substituents.

Industrial Scale Considerations

- Continuous flow reactors: For scale-up, continuous flow chemistry offers enhanced control over reaction parameters, improving yield and purity.

- Catalyst optimization: Use of more efficient Lewis acid catalysts or solid-supported catalysts can reduce waste and improve reaction efficiency.

- Solvent selection: Green solvents or solvent-free conditions are explored to minimize environmental impact.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0–5 °C during acylation | Controls reaction rate and minimizes side reactions |

| Catalyst | Aluminum chloride (AlCl3) | Essential for Friedel-Crafts acylation; catalyst loading affects yield |

| Solvent | Dichloromethane or chloroform | Solvent polarity influences solubility and reaction kinetics |

| Base for alkylation | Sodium hydride (NaH) or K2CO3 | Ensures deprotonation and nucleophilic substitution efficiency |

| Reaction time | 2–6 hours per step | Longer times may increase yield but risk decomposition |

Optimization studies indicate that maintaining low temperature during acylation and using dry, inert atmosphere conditions significantly improve product purity and yield.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of pyrrole ring protons and the ketone carbonyl carbon.

- Mass Spectrometry: Molecular ion peak at m/z 281.3 confirms molecular weight.

- Infrared Spectroscopy: Characteristic carbonyl stretch (~1650 cm⁻¹) and aromatic C–F stretches.

- Chromatography: Purity assessed by HPLC or GC, with retention times consistent with the target compound.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Stepwise alkylation + Friedel-Crafts acylation | Sequential formation of pyrrole-substituted intermediate followed by acylation | Well-established, high regioselectivity | Requires strict moisture control, use of corrosive catalysts |

| One-pot multi-component synthesis (prospective) | Simultaneous formation of pyrrole and ketone moieties | Potentially faster, fewer purification steps | Not yet fully developed for this compound |

| Cross-coupling (Suzuki-Miyaura) | Formation of diaryl pyrrole intermediates via palladium catalysis | High regioselectivity, mild conditions | Requires expensive catalysts, multiple steps |

Research Findings and Literature Insights

- The compound’s synthesis is closely related to methods used for other pyrrole-substituted benzophenones, which have been reported to proceed efficiently under Friedel-Crafts conditions with appropriate catalyst and temperature control.

- Recent advances in pyrrole chemistry suggest that regioselective synthesis of substituted pyrroles can be achieved via nitroalkene intermediates and Barton-Zard cyclocondensation, which may be adapted for novel derivatives.

- The presence of the fluorophenyl group influences the electronic properties of the ketone, which can affect reactivity during acylation and subsequent functionalization.

Q & A

Q. What are the most reliable synthetic routes for synthesizing (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging a Lewis acid catalyst (e.g., AlCl₃) to introduce the methanone group. For pyrrole-containing intermediates, cyclization reactions using propargylamine derivatives or transition-metal-catalyzed coupling may be employed. Key steps include protecting group strategies for the dihydro-pyrrole moiety and optimizing reaction temperatures (80–120°C) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F NMR) is critical for confirming substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O/F), while torsion angle calculations (e.g., O2–C18–C19–C20 = −103.7°) reveal conformational stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict NMR chemical shifts. Discrepancies often arise from solvent effects or dynamic conformations. To address this, compare experimental data with solvent-corrected DFT models (e.g., PCM for DMSO) and perform variable-temperature NMR to probe conformational flexibility .

Q. What experimental design considerations mitigate organic degradation during prolonged analytical studies?

- Methodological Answer : Sample degradation (e.g., hydrolysis or oxidation) can be minimized by:

- Storing solutions at −20°C with inert gas (N₂/Ar) blankets.

- Using continuous cooling systems during spectroscopic data collection.

- Shortening analysis timelines and validating stability via time-course HPLC .

Q. How can computational methods validate the molecular geometry of fluorinated methanone derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or MP2) optimize molecular geometry and predict vibrational frequencies. Compare computed bond lengths/angles (e.g., C–F = 1.34 Å) with SCXRD data. Electron localization function (ELF) analysis further clarifies electronic effects of fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.